

An In-Depth Technical Guide to Irloxacin: Chemical Structure, Properties, and Antibacterial Activity

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Compound of Interest

Compound Name: *Irloxacin*

Cat. No.: B1207253

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Abstract

Irloxacin is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and in vitro antibacterial efficacy. The mechanism of action, centered on the inhibition of bacterial DNA gyrase and topoisomerase IV, is detailed, alongside a representative experimental protocol for determining its minimum inhibitory concentration (MIC). This document is intended to serve as a foundational resource for researchers and professionals involved in the discovery and development of novel antibacterial agents.

Chemical Structure and Properties

Irloxacin, also known as Pifloxacin, is a quinolone derivative characterized by a fluorine atom at position 6, a pyrrolidinyl group at position 7, and an ethyl group at position 1 of the quinolone ring.

Chemical Name: 1-ethyl-6-fluoro-4-oxo-7-(pyrrol-1-yl)-quinoline-3-carboxylic acid[1]

CAS Number: 91524-15-1[1]

Molecular Formula: $C_{16}H_{13}FN_2O_3$ [1]

SMILES: CCN1C=C(C(=O)C2=CC(=C(C=C21)N3C=CC=C3)F)C(=O)O[1]

The chemical structure of **Irloxacin** is depicted in Figure 1.

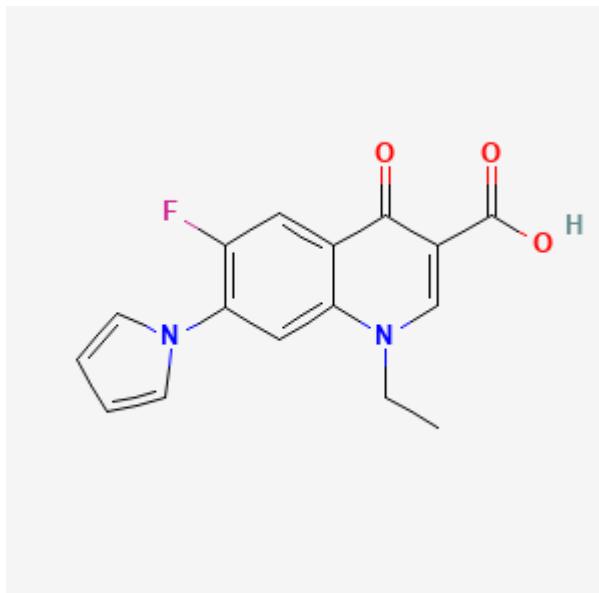


Figure 1. Chemical structure of **Irloxacin**.

A summary of the key physicochemical properties of **Irloxacin** is presented in Table 1. Notably, there is a discrepancy in the reported molecular formula from one supplier ($C_{16}H_{14}Cl_2N_2O_4S$); however, the consensus from chemical databases confirms $C_{16}H_{13}FN_2O_3$ as the correct formula.

Table 1: Physicochemical Properties of **Irloxacin**

Property	Value	Source
Molecular Weight	300.28 g/mol	[1]
Appearance	White to off-white solid	MedChemExpress
Solubility	Soluble in DMSO	MedChemExpress
Predicted XlogP	2.2	[1]

Antibacterial Activity

Irloxacin exhibits a broad spectrum of in vitro antibacterial activity, demonstrating efficacy against both Gram-positive and Gram-negative organisms. Its activity has been shown to be greater at a more acidic pH.

A study comparing the in vitro activity of **Irloxacin** with other quinolones, such as nalidixic acid, norfloxacin, and ciprofloxacin, against clinical isolates revealed that **Irloxacin**'s activity is greater than that of nalidixic acid, similar to norfloxacin, and lower than that of ciprofloxacin.^[2] ^[3] Against *Staphylococcus* species, **Irloxacin** demonstrated a minimum inhibitory concentration (MIC) range of 0.06-1 mg/L.^[2]^[3]

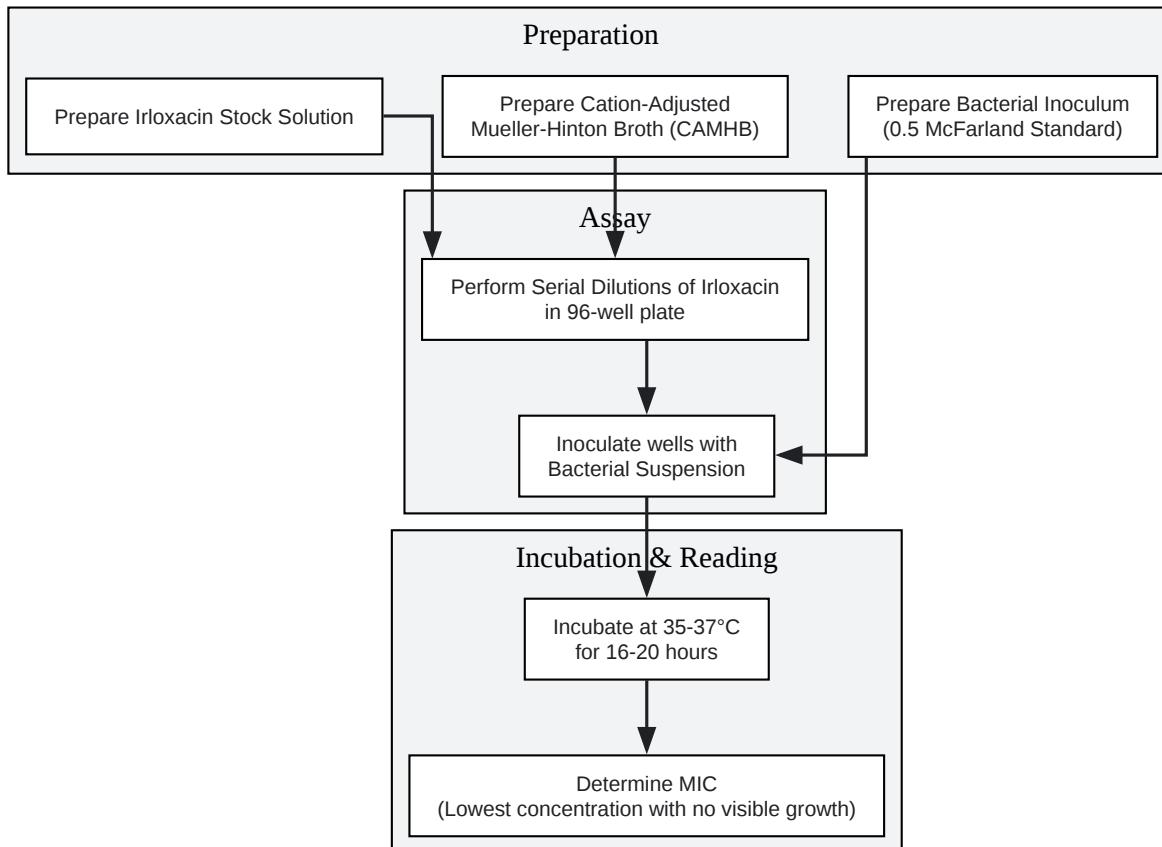
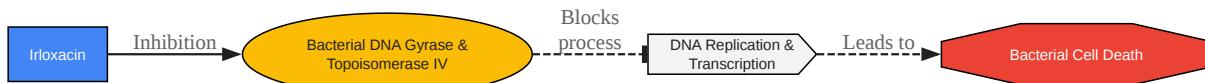
Further research has indicated its activity against various mycobacteria, with enhanced efficacy against *Mycobacterium avium* at a pH of 5.0.^[4] While comprehensive MIC₅₀ and MIC₉₀ data are not widely available in the public domain, the existing literature supports its classification as a broad-spectrum antibacterial agent.

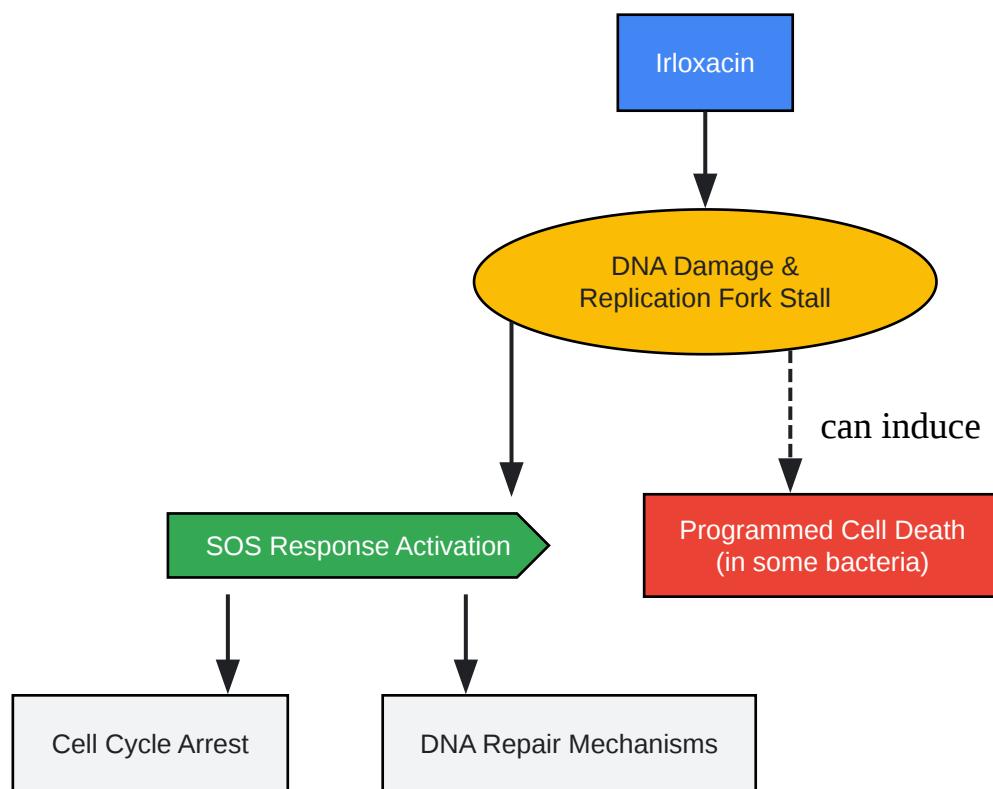
Mechanism of Action

As a member of the fluoroquinolone class of antibiotics, the primary mechanism of action of **Irloxacin** is the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase (a type II topoisomerase) and topoisomerase IV.

These enzymes are crucial for managing the topological state of bacterial DNA during replication, transcription, and repair. DNA gyrase is responsible for introducing negative supercoils into the DNA, while topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication.

The proposed mechanism of action is illustrated in the following signaling pathway diagram:





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